Saquinavir mesylate
Overview
Description
Saquinavir mesylate: is an antiretroviral medication used in combination with other medications to treat or prevent HIV/AIDS. It is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to mature and replicate . This compound was the first protease inhibitor approved by the FDA in 1995 and has since played a crucial role in the management of HIV infection .
Mechanism of Action
Target of Action
Saquinavir mesylate primarily targets the HIV-1 and HIV-2 proteases , enzymes that are crucial for the life cycle of the HIV virus . These proteases play a significant role in the maturation and replication of the virus .
Mode of Action
This compound is a selective, competitive, and reversible HIV protease inhibitor . It works by blocking the protease enzyme, thereby disrupting the virus’s ability to replicate . This inhibition interferes with the formation of essential proteins and enzymes, leading to the production of non-functional, immature, and non-infectious virions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 viral lifecycle . By inhibiting the HIV-1 protease, this compound prevents the proteolytic cleavage of viral polyprotein precursors into individual functional proteins . This inhibition disrupts the maturation and replication of the virus, leading to the release of structurally defective and functionally inactive viral particles .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, but only about 4% reaches the systemic circulation due to its poor oral bioavailability . It is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme . The drug is mostly eliminated through feces, with 81% to 88% excreted after 5 days . Its half-life is approximately 9-15 hours . The bioavailability of this compound significantly increases when co-administered with ritonavir, a potent enzyme inhibitor .
Result of Action
The primary result of this compound’s action is the reduction of the viral load in HIV-infected individuals . By inhibiting the HIV protease, it prevents the virus from maturing and replicating, thereby slowing the progression of the disease . This helps delay problems related to AIDS or HIV disease from occurring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly affected by food intake . Additionally, the drug’s efficacy can be enhanced by co-administration with other antiretroviral agents, such as ritonavir . Furthermore, this compound’s interaction with other drugs metabolized through the CYP3A4 system can affect its pharmacokinetics and overall effectiveness .
Biochemical Analysis
Biochemical Properties
Saquinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV protease enzyme. This enzyme is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins necessary for the formation of infectious HIV particles. By binding to the active site of the HIV protease, this compound prevents the cleavage of these polyproteins, resulting in the production of immature and non-infectious viral particles . The compound interacts with various biomolecules, including the HIV protease enzyme, and exhibits high specificity for this target.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the replication of HIV in both acutely and chronically infected cells. The compound affects cell signaling pathways by preventing the maturation of viral proteins, thereby disrupting the viral life cycle. Additionally, this compound influences gene expression by inhibiting the activity of the HIV protease, leading to the accumulation of unprocessed viral polyproteins . This disruption in viral protein processing ultimately affects cellular metabolism and reduces the production of infectious viral particles.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the HIV protease enzyme. This compound is a peptide-like substrate analogue that mimics the natural substrate of the protease. By binding to the active site, it inhibits the enzymatic activity of the protease, preventing the cleavage of viral polyproteins into functional proteins . This inhibition results in the formation of immature and non-infectious viral particles. This compound also exhibits high affinity for the HIV protease, ensuring effective inhibition of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes rapid metabolism, resulting in the formation of inactive metabolites. Studies have shown that this compound maintains its antiviral activity over extended periods, with minimal degradation observed in in vitro and in vivo settings . Long-term exposure to this compound has been associated with sustained inhibition of viral replication and reduced viral load in HIV-infected cells.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been extensively studied in animal models. In rats and mice, the oral LD50 of this compound is greater than 5 g/kg, indicating a relatively low acute toxicity . Repeated dose toxicity studies have shown that high doses of this compound can lead to adverse effects, including gastrointestinal disturbances and liver toxicity . In animal models, the compound has demonstrated dose-dependent antiviral activity, with higher doses resulting in greater inhibition of viral replication. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity.
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes oxidation to form mono- and dihydroxylated metabolites, which are inactive. The metabolic pathways of this compound involve the involvement of various enzymes and cofactors, including CYP3A4 and other members of the cytochrome P450 family . The extensive metabolism of this compound contributes to its low oral bioavailability, necessitating the use of ritonavir as a pharmacokinetic enhancer to increase its bioavailability and therapeutic efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is a substrate for the multidrug resistance-associated proteins MRP1 and MRP2, which are involved in its efflux from cells . This compound exhibits high plasma protein binding, with approximately 98% of the compound bound to plasma proteins . The steady-state volume of distribution of this compound is approximately 700 liters, indicating extensive distribution into tissues . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cellular compartments and organelles. The compound is known to accumulate in the cytoplasm and is distributed to various subcellular compartments, including the endoplasmic reticulum and lysosomes . This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are affected by its localization, with its inhibitory effects on the HIV protease primarily occurring in the cytoplasmic compartment where viral polyprotein processing takes place.
Preparation Methods
Synthetic Routes and Reaction Conditions: Saquinavir mesylate can be synthesized through various methods. One common approach involves the inclusion complexation technique with hydroxypropyl-β-cyclodextrin, which enhances the solubility and dissolution rate of the compound . Another method involves the preparation of nanocrystals using anti-solvent precipitation and high-pressure homogenization, which improves the oral absorption of this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of solid dispersions with carriers such as Gelucire 44/14 or poly(ethylene glycol) (PEG) 4000. These carriers help enhance the drug’s dissolution rate and stability .
Chemical Reactions Analysis
Types of Reactions: Saquinavir mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with improved solubility, stability, and bioavailability. These modifications are crucial for enhancing the compound’s therapeutic effects.
Scientific Research Applications
Chemistry: In chemistry, saquinavir mesylate is used as a model compound for studying the interactions between protease inhibitors and their targets. It is also used in the development of new synthetic methods and drug delivery systems .
Biology: In biology, this compound is used to study the mechanisms of HIV replication and the role of protease inhibitors in preventing viral maturation. It is also used in research on drug resistance and the development of new antiretroviral therapies .
Medicine: In medicine, this compound is primarily used to treat HIV/AIDS in combination with other antiretroviral agents. It has also shown promise in the treatment of other viral infections, such as COVID-19, and in cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. It is also used in quality control and stability testing of antiretroviral medications .
Comparison with Similar Compounds
Ritonavir: Another protease inhibitor used in combination with saquinavir to enhance its bioavailability and efficacy.
Lopinavir: Often used in combination with ritonavir to treat HIV/AIDS.
Indinavir: A protease inhibitor similar to saquinavir, used in combination with other antiretroviral agents.
Uniqueness: Saquinavir mesylate was the first protease inhibitor approved for the treatment of HIV/AIDS, marking a significant milestone in the management of the disease. Its ability to inhibit the HIV protease enzyme and prevent viral maturation makes it a crucial component of antiretroviral therapy . Additionally, its use in combination with other protease inhibitors, such as ritonavir, enhances its bioavailability and therapeutic effects .
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXGOXEBNJUSN-YOXDLBRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127779-20-8 (Parent) | |
Record name | Saquinavir mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023835 | |
Record name | Saquinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-06-7 | |
Record name | Saquinavir mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saquinavir mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saquinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAQUINAVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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